molecular formula C14H20N2O3 B14654043 Benzamide, N-(4-heptyl)-4-nitro- CAS No. 40755-00-8

Benzamide, N-(4-heptyl)-4-nitro-

Cat. No.: B14654043
CAS No.: 40755-00-8
M. Wt: 264.32 g/mol
InChI Key: PBWSXVPTPHFPMX-UHFFFAOYSA-N
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Description

Benzamide, N-(4-heptyl)-4-nitro- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a heptyl group at the nitrogen atom and a nitro group at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-heptyl)-4-nitro- typically involves the following steps:

    Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.

    Alkylation: The nitrated benzamide is then subjected to alkylation with 1-bromoheptane in the presence of a base such as potassium carbonate. This step introduces the heptyl group at the nitrogen atom.

Industrial Production Methods

Industrial production of Benzamide, N-(4-heptyl)-4-nitro- follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Nitration: Using industrial nitration reactors to ensure efficient and controlled nitration.

    Alkylation in Large Reactors: Utilizing large-scale alkylation reactors to introduce the heptyl group efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-heptyl)-4-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Formation of N-(4-heptyl)-4-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-(4-heptyl)-4-nitro- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-heptyl)-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The heptyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(4-heptyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    Benzamide, N-(4-heptyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

Benzamide, N-(4-heptyl)-4-nitro- is unique due to the presence of both a heptyl group and a nitro group, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the heptyl group enhances lipophilicity, making it suitable for various applications in chemistry, biology, and industry.

Q & A

Q. Basic: What are the recommended synthetic routes for N-(4-heptyl)-4-nitrobenzamide?

Methodological Answer:
The synthesis of N-(4-heptyl)-4-nitrobenzamide typically involves coupling a nitro-substituted benzoyl chloride with a heptylamine derivative. A generalized protocol includes:

Preparation of 4-nitrobenzoyl chloride : React 4-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux.

Amidation : Combine the benzoyl chloride with 4-heptylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base (e.g., triethylamine) to scavenge HCl.

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via TLC.

Key Considerations :

  • Use inert atmosphere (N₂/Ar) to prevent moisture interference.
  • Monitor reaction progress via FTIR for disappearance of the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and appearance of amide C=O (~1650 cm⁻¹) .

Table 1: Example Reaction Conditions

StepReagents/ConditionsTimeYieldReference
14-Nitrobenzoic acid, SOCl₂, reflux4 h85%
24-Heptylamine, DCM, Et₃N, RT12 h72%

Q. Basic: How is N-(4-heptyl)-4-nitrobenzamide characterized using spectroscopic methods?

Methodological Answer:
Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : Key signals include:
    • Aromatic protons (δ 7.8–8.3 ppm, doublets for nitro-substituted benzene).
    • Heptyl chain protons (δ 0.8–1.6 ppm for CH₃ and CH₂ groups).
    • Amide NH (δ 6.5–7.5 ppm, broad singlet).
  • ¹³C NMR : Confirm the amide carbonyl (δ ~165–170 ppm) and nitro group electron-withdrawing effects on aromatic carbons .

High-Resolution Mass Spectrometry (HRMS):

  • Calculate the exact mass (e.g., C₁₄H₂₀N₂O₃: m/z 264.1474 [M+H]⁺). Validate isotopic patterns to rule out impurities .

Infrared Spectroscopy (IR):

  • Identify amide C=O (~1650 cm⁻¹) and nitro group NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) .

Q. Basic: What are the key physical properties of N-(4-heptyl)-4-nitrobenzamide?

Methodological Answer:
Critical properties include:

  • Melting Point : Determined via differential scanning calorimetry (DSC). Expected range: 120–140°C (varies with purity).
  • Solubility : Sparingly soluble in water; highly soluble in DCM, DMF, and THF.
  • Thermodynamic Data : Use NIST Chemistry WebBook protocols for ΔfH° (enthalpy of formation) and ΔcH° (enthalpy of combustion) measurements .

Key Metrics :

  • R₁ < 0.05 for high-resolution data.
  • Check CCDC deposition (e.g., CCDC 2032776 ) for comparable structures.

Q. Advanced: How to design experiments for evaluating biological activity (e.g., enzyme inhibition)?

Methodological Answer:

Target Selection : Prioritize enzymes with nitro-aromatic binding pockets (e.g., nitroreductases).

In Vitro Assays :

  • Kinetic Studies : Monitor NADPH consumption spectrophotometrically at 340 nm.
  • IC₅₀ Determination : Use dose-response curves (0.1–100 µM) in triplicate.

Molecular Docking : Perform with AutoDock Vina, using PDB structures (e.g., 1YAH) to predict binding modes.

Validation :

  • Compare with structurally similar antiproliferative agents (e.g., sulfonanilides ).
  • Confirm cytotoxicity via MTT assay in cell lines (e.g., HeLa) .

Properties

CAS No.

40755-00-8

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

N-heptan-4-yl-4-nitrobenzamide

InChI

InChI=1S/C14H20N2O3/c1-3-5-12(6-4-2)15-14(17)11-7-9-13(10-8-11)16(18)19/h7-10,12H,3-6H2,1-2H3,(H,15,17)

InChI Key

PBWSXVPTPHFPMX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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